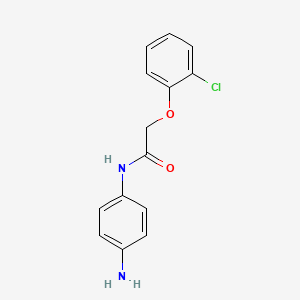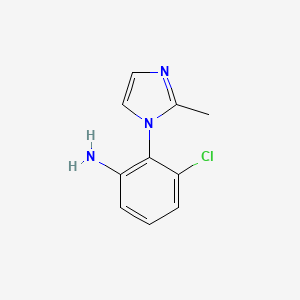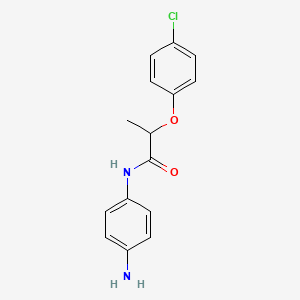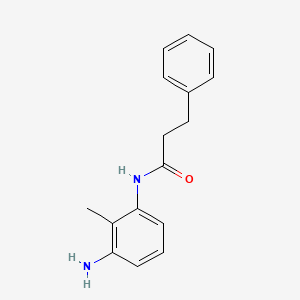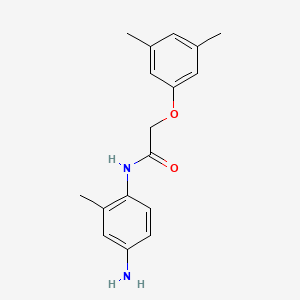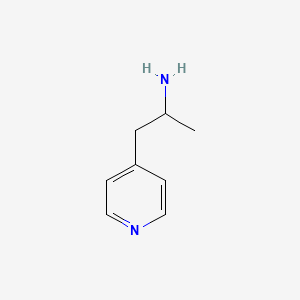
1-(吡啶-4-基)丙烷-2-胺
描述
1-(Pyridin-4-yl)propan-2-amine is an organic compound that belongs to the class of amines It features a pyridine ring attached to a propan-2-amine moiety
科学研究应用
1-(Pyridin-4-yl)propan-2-amine has a wide range of applications in scientific research:
作用机制
Result of Action
Related compounds have shown various biological activities, such as antimicrobial potential . This suggests that 1-(Pyridin-4-yl)propan-2-amine might have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(Pyridin-4-yl)propan-2-amine. Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with its targets .
生化分析
Biochemical Properties
1-(Pyridin-4-yl)propan-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between 1-(Pyridin-4-yl)propan-2-amine and MAO can inhibit the enzyme’s activity, leading to increased levels of monoamines in the brain. This interaction is crucial for understanding the compound’s potential therapeutic effects .
Cellular Effects
1-(Pyridin-4-yl)propan-2-amine influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of neurotransmitter receptors, leading to altered cell signaling. Additionally, it has been observed to impact the expression of certain genes involved in neurotransmitter synthesis and degradation. These effects on cellular function highlight the compound’s potential in neuropharmacology .
Molecular Mechanism
The molecular mechanism of 1-(Pyridin-4-yl)propan-2-amine involves its binding interactions with biomolecules. The compound can bind to neurotransmitter receptors, such as dopamine and serotonin receptors, influencing their activity. It can also inhibit the activity of enzymes like MAO, leading to increased levels of neurotransmitters. These interactions at the molecular level are essential for understanding the compound’s pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Pyridin-4-yl)propan-2-amine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, emphasizing the importance of temporal analysis .
Dosage Effects in Animal Models
The effects of 1-(Pyridin-4-yl)propan-2-amine vary with different dosages in animal models. At lower doses, the compound can enhance neurotransmitter activity, leading to improved cognitive function. At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity and behavioral changes. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile .
Metabolic Pathways
1-(Pyridin-4-yl)propan-2-amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of 1-(Pyridin-4-yl)propan-2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, it can accumulate in specific tissues, influencing its localization and activity. These transport and distribution mechanisms are vital for understanding the compound’s pharmacokinetics .
Subcellular Localization
1-(Pyridin-4-yl)propan-2-amine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for understanding the compound’s precise mechanism of action and its effects on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with nitromethane to form 4-(nitromethyl)pyridine, which is then reduced to 1-(pyridin-4-yl)propan-2-amine using hydrogenation techniques . Another method involves the reductive amination of 4-pyridinecarboxaldehyde with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of 1-(pyridin-4-yl)propan-2-amine typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions: 1-(Pyridin-4-yl)propan-2-amine undergoes various chemical reactions, including:
Reduction: Reduction of the pyridine ring can be achieved using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Acyl chlorides, isocyanates.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Amides, ureas.
相似化合物的比较
- 1-(Pyridin-2-yl)propan-2-amine
- 1-(Pyridin-3-yl)propan-2-amine
- 1-(Pyridin-4-yl)ethan-1-amine
Comparison: 1-(Pyridin-4-yl)propan-2-amine is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to 1-(Pyridin-2-yl)propan-2-amine and 1-(Pyridin-3-yl)propan-2-amine, the 4-position attachment provides distinct steric and electronic properties, making it a valuable compound for specific applications .
属性
IUPAC Name |
1-pyridin-4-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(9)6-8-2-4-10-5-3-8/h2-5,7H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMJZBZLSWJQJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586177 | |
| Record name | 1-(Pyridin-4-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
801173-51-3 | |
| Record name | 1-(Pyridin-4-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-4-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


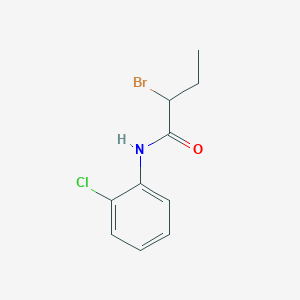
![6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317897.png)
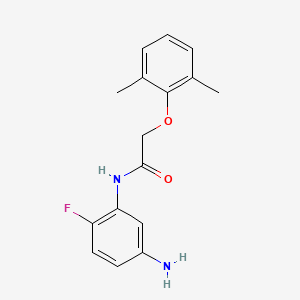
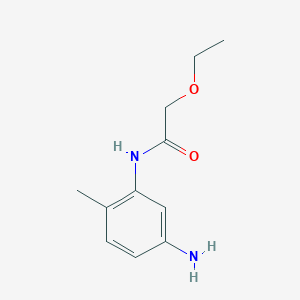
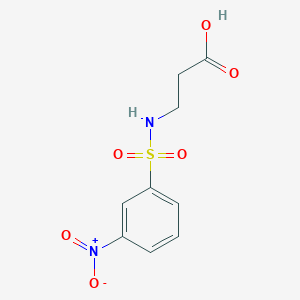
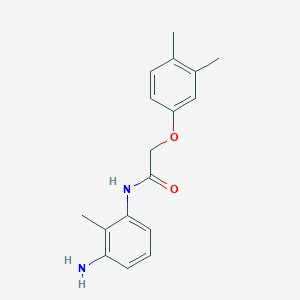
![[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1317910.png)
